tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate
Overview
Description
tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate is a chemical compound with the molecular formula C15H29N3O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to a bipiperidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate typically involves the reaction of 1,4’-bipiperidin-3-ylmethylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester. The reaction is generally performed at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine rings.
Reduction: Reduced forms of the carbamate ester.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[1,4’-bipiperidin]-3-yl-, 1,1-dimethylethyl ester
- [(1’-Benzyl-1,4’-bipiperidin-3-yl)methyl]amine trihydrochloride
- 1-{[1’-(pyridin-3-ylmethyl)-1,4’-bipiperidin-3-yl]carbonyl}piperidin-4-amine
Uniqueness
tert-Butyl (1,4’-bipiperidin-3-ylmethyl)-carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a bipiperidinyl moiety. These features confer distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1-piperidin-4-ylpiperidin-3-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-11-13-5-4-10-19(12-13)14-6-8-17-9-7-14/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDIGFYPOUEEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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